7-(2-Iodophenyl)-7-oxoheptanoic acid
Description
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Properties
IUPAC Name |
7-(2-iodophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBOBJJZBBICII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645394 | |
| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-74-4 | |
| Record name | 2-Iodo-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(2-Iodophenyl)-7-oxoheptanoic acid (CAS Number 898790-74-4), a molecule of significant interest in the fields of synthetic organic chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and explores its characterization through modern analytical techniques. Furthermore, this guide offers insights into the potential biological activities and therapeutic applications of this compound, drawing logical inferences from its structural motifs and the established bioactivities of related molecules. This paper is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: Unveiling a Promising Scaffold
7-(2-Iodophenyl)-7-oxoheptanoic acid is a bifunctional organic molecule that merges a long-chain fatty acid with an iodinated aromatic ketone. This unique structural combination presents a compelling scaffold for chemical exploration and potential therapeutic development. The presence of a carboxylic acid, a ketone, and an aryl iodide offers multiple points for chemical modification, making it a versatile building block for more complex molecular architectures. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its constituent parts suggest a range of potential applications, from metabolic research to the development of targeted therapies. The long-chain keto-acid moiety is a feature found in molecules involved in fatty acid metabolism, while the iodinated phenyl group is a common feature in various therapeutic agents and imaging probes. This guide aims to provide a foundational understanding of this compound, empowering researchers to unlock its full potential.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid are summarized in the table below.
| Property | Value |
| CAS Number | 898790-74-4 |
| Molecular Formula | C₁₃H₁₅IO₃ |
| Molecular Weight | 346.16 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
Synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic Acid: A Detailed Protocol
The most logical and well-established method for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of iodobenzene with a suitable derivative of heptanedioic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] The following protocol is a detailed, self-validating system designed to provide a high-yield and pure product.
Rationale Behind Experimental Choices
The choice of a Friedel-Crafts acylation is predicated on its reliability in forming aryl ketones.[1] Using heptanedioic acid monomethyl ester chloride as the acylating agent offers a key advantage: the ester group protects one of the carboxylic acids, preventing it from reacting with the Lewis acid catalyst and enabling selective acylation. The subsequent hydrolysis step then unmasks the second carboxylic acid to yield the desired product. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride to form the highly electrophilic acylium ion necessary for the reaction to proceed.[2] The choice of an inert solvent like dichloromethane (DCM) is critical to prevent side reactions with the catalyst or reagents.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
Heptanedioic acid monomethyl ester
-
Thionyl chloride (SOCl₂)
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Step 1: Preparation of Heptanedioic Acid Monomethyl Ester Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptanedioic acid monomethyl ester (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude heptanedioic acid monomethyl ester chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate flask, dissolve iodobenzene (1.0 eq) and the crude heptanedioic acid monomethyl ester chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of iodobenzene and the acyl chloride to the AlCl₃ suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Step 3: Work-up and Hydrolysis
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 7-(2-iodophenyl)-7-oxoheptanoate.
-
Dissolve the crude ester in a mixture of methanol and 10% aqueous NaOH solution.
-
Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to yield the crude 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
A gradient elution system of hexanes and ethyl acetate is recommended, starting with a low polarity mixture and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain the purified 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the methylene protons of the heptanoic acid chain, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the aliphatic carbons of the heptanoic acid chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide confirmation of the functional groups present. Key expected vibrational frequencies include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), a C=O stretch for the ketone (around 1680 cm⁻¹), and C-I stretching vibrations in the fingerprint region.[4]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern in the mass spectrum, with a prominent peak for the molecular ion [M]⁺ and potentially another peak at [M+1]⁺ due to the natural abundance of ¹³C.[5]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and for identifying the fractions containing the pure product during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid) would be a suitable starting point for method development.
Potential Applications and Research Directions
While the specific biological activities of 7-(2-Iodophenyl)-7-oxoheptanoic acid have not been extensively reported, its structural features provide a strong basis for hypothesizing its potential roles in drug discovery and chemical biology.
Signaling Pathway Diagram: A Hypothetical Target
Given the presence of the long-chain keto-acid moiety, one could hypothesize that this molecule or its derivatives could interact with enzymes involved in fatty acid metabolism. For instance, it could be investigated as a potential inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.
Caption: A hypothetical signaling pathway illustrating the potential inhibition of FASN.
Rationale for Potential Applications
-
Metabolic Research: Long-chain keto acids are important intermediates in the metabolism of branched-chain amino acids and fatty acids.[6] 7-(2-Iodophenyl)-7-oxoheptanoic acid could serve as a chemical probe to study enzymes and transport proteins involved in these metabolic pathways.
-
Oncology: The iodinated phenyl group can enhance the lipophilicity of a molecule, potentially improving its cell permeability and bioavailability. Furthermore, certain iodinated compounds have shown promise as anticancer agents. The combination of a potential metabolic modulator with an iodinated aromatic ring makes this scaffold an interesting candidate for the development of novel anti-cancer therapies.
-
Medicinal Chemistry Building Block: The three distinct functional groups of this molecule provide a versatile platform for the synthesis of a diverse library of compounds. The carboxylic acid can be converted to esters, amides, or other derivatives. The ketone can be reduced to an alcohol or used in various condensation reactions. The aryl iodide is a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When working with 7-(2-Iodophenyl)-7-oxoheptanoic acid and the reagents for its synthesis, the following precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Handling of Reagents:
-
Thionyl Chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Aluminum Chloride: Is a water-reactive solid that can release HCl gas upon contact with moisture. Handle in a dry environment.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
7-(2-Iodophenyl)-7-oxoheptanoic acid represents a molecule with considerable, yet largely untapped, potential. Its unique chemical architecture provides a fertile ground for synthetic elaboration and biological investigation. This technical guide has provided a comprehensive foundation for researchers, covering its fundamental properties, a detailed and reasoned synthesis protocol, and a roadmap for its characterization. The exploration of its potential applications in metabolic research and oncology, guided by the principles of medicinal chemistry, opens up exciting avenues for future research. It is our hope that this guide will serve as a catalyst for further investigation into this promising chemical entity.
References
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 26, 2026, from [Link]
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Holeček, M. (2020). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 12(10), 3019. [Link]
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MDPI. (n.d.). The Role of Iodine Catalyst in the Synthesis of 22-Carbon Tricarboxylic Acid and Its Ester: A Case Study. Retrieved January 26, 2026, from [Link]
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Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology, 35(6), 643-654. [Link]
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ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Metabolic flux analysis of Branched-chain amino and keto acids (BCAA, BCKA) and β-Hydroxy β-methylbutyric acid (HMB) across multiple organs in the pig. Retrieved January 26, 2026, from [Link]
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Frontiers. (2022, July 17). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved January 26, 2026, from [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 26, 2026, from [Link]
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Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic Acid, a Novel Class of Potent Competitive N-methyl-D-aspartate Receptor antagonists--II. Pharmacological Characterization in Vivo. Neuropharmacology, 35(6), 655-665. [Link]
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An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
Foreword: The Strategic Value of Iodinated Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms onto pharmacologically active scaffolds is a time-honored approach to modulate potency, selectivity, and pharmacokinetic profiles. Among the halogens, iodine possesses a unique combination of properties—size, lipophilicity, and the ability to form halogen bonds—that make it a particularly intriguing substituent for rational drug design. This guide delves into the synthesis, chemical characterization, and potential therapeutic applications of a specific class of iodinated compounds: 7-(2-Iodophenyl)-7-oxoheptanoic acid and its derivatives. Our focus will be on providing a comprehensive technical resource for researchers, scientists, and drug development professionals, grounded in established chemical principles and forward-looking therapeutic hypotheses.
Introduction to 7-(2-Iodophenyl)-7-oxoheptanoic Acid: A Scaffold of Interest
7-(2-Iodophenyl)-7-oxoheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone. The presence of the iodine atom at the ortho position of the phenyl ring is a key structural feature that is anticipated to significantly influence its biological activity and metabolic stability. The long aliphatic chain provides flexibility and can be functionalized to interact with various biological targets.
This guide will first detail a robust and accessible synthetic route to the core molecule. Subsequently, we will explore its physicochemical properties and then pivot to its most promising potential application: as a precursor for novel Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. We will also discuss other potential avenues for derivatization and therapeutic exploration.
Synthesis of the Core Scaffold: A Proposed Friedel-Crafts Acylation Approach
The synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid can be efficiently achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.[2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to iodobenzene and a seven-carbon dicarboxylic acid derivative, such as pimeloyl chloride, as readily available starting materials.
Caption: Retrosynthetic analysis of 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Proposed Experimental Protocol
This protocol is a proposed methodology based on established Friedel-Crafts acylation principles.[3]
Step 1: Preparation of Pimeloyl Chloride
Pimelic acid is converted to its more reactive diacid chloride derivative using a standard chlorinating agent like thionyl chloride.
-
Materials:
-
Pimelic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pimelic acid in an excess of thionyl chloride in dry toluene.
-
Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude pimeloyl chloride, which can be used directly in the next step.
-
Step 2: Friedel-Crafts Acylation of Iodobenzene
-
Materials:
-
Iodobenzene
-
Pimeloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve iodobenzene in dry DCM and cool the mixture to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 5°C.
-
Slowly add a solution of pimeloyl chloride in dry DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of mono-acylated products, can be purified by column chromatography to isolate 7-(2-Iodophenyl)-7-oxoheptanoic acid. The primary product is expected to be the para-substituted isomer, with the ortho-isomer as a minor product.[4]
-
Caption: Proposed synthetic workflow for 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Physicochemical Properties
The physicochemical properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid are crucial for its handling, formulation, and biological activity.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₅IO₃ | - |
| Molecular Weight | 346.16 g/mol | - |
| LogP | 3.5 (approx.) | ChemDraw |
| pKa (Carboxylic Acid) | 4.5 - 5.0 (estimated) | - |
| Appearance | Off-white to pale yellow solid (predicted) | - |
Potential Applications in Drug Discovery
The structural features of 7-(2-Iodophenyl)-7-oxoheptanoic acid make it a compelling starting point for the development of various therapeutic agents.
As a Precursor for Novel PARP Inhibitors
The most promising application of this scaffold lies in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6]
Rationale for Design:
Many potent PARP inhibitors feature a phthalazinone or a similar heterocyclic core that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The 7-(2-Iodophenyl)-7-oxoheptanoic acid scaffold can be readily cyclized to form various heterocyclic systems. For instance, reaction with hydrazine would yield a dihydropyridazinone derivative, a common pharmacophore in PARP inhibitors.
Caption: Derivatization strategy for potential PARP inhibitors.
The Role of the Ortho-Iodo Substituent:
The iodine atom at the ortho position can play several crucial roles:
-
Steric Hindrance: It can induce a specific conformation of the molecule, potentially leading to higher affinity and selectivity for the PARP active site.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich residues in the enzyme's binding pocket, thereby enhancing potency.
-
Metabolic Stability: The C-I bond can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of the drug candidate.
Other Potential Therapeutic Areas
The versatile nature of the 7-(2-Iodophenyl)-7-oxoheptanoic acid scaffold opens up possibilities in other therapeutic areas:
-
Anticancer Agents: Chalcones, which share the α,β-unsaturated ketone motif, are known to possess anticancer properties.[1][7] Derivatives of the title compound could be explored for similar activities.
-
Enzyme Inhibitors: The phenyl alkyl ketone moiety is a known pharmacophore for various enzyme inhibitors, such as those targeting phosphodiesterase-4 (PDE4).[8]
Future Directions and Derivatization Strategies
The 7-(2-Iodophenyl)-7-oxoheptanoic acid core offers numerous avenues for further chemical modification to optimize its biological activity.
-
Modification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and heterocycles, to explore interactions with different biological targets.
-
Substitution on the Phenyl Ring: Further substitution on the phenyl ring can be explored to fine-tune the electronic and steric properties of the molecule.
-
Modification of the Aliphatic Chain: The length and rigidity of the heptanoic acid chain can be altered to optimize binding to the target protein.
Conclusion
7-(2-Iodophenyl)-7-oxoheptanoic acid represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthesis is achievable through established chemical methodologies, and its unique structural features, most notably the ortho-iodine substituent, provide a strong rationale for its exploration as a precursor for potent and selective enzyme inhibitors. This guide provides a foundational framework for researchers to embark on the synthesis, derivatization, and biological evaluation of this intriguing class of molecules.
References
- Chen, Y., et al. (2008). Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry, 52(1), 101-111.
- Ledermann, J. A. (2011). PARP inhibition: targeting the Achilles' heel of DNA repair to treat germline and sporadic ovarian cancers. Current Opinion in Oncology, 23(5), 517-523.
- Gomes, M. N., et al. (2017). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 22(8), 1301.
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
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YouTube. (2017, December 6). Friedel-Crafts Acylation Made Super Easy!. Retrieved from [Link]
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YouTube. (2022, February 25). Updates in PARP inhibition for ovarian cancer. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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An In-depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid for Advanced Research
This guide provides a comprehensive technical overview of 7-(2-Iodophenyl)-7-oxoheptanoic acid, a specialized chemical intermediate with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes available commercial, chemical, and safety data, alongside projected synthetic methodologies and potential research applications.
Introduction and Chemical Profile
7-(2-Iodophenyl)-7-oxoheptanoic acid (CAS No. 898790-74-4) is a bifunctional molecule featuring a terminal carboxylic acid and an aryl ketone.[1] The presence of an iodine atom on the phenyl ring offers a reactive handle for various cross-coupling reactions, making it a potentially valuable building block in the synthesis of more complex molecular architectures. Its structure is related to the broader class of diarylheptanoids, which are known for a wide range of biological activities.[2]
The core structure, comprising a seven-carbon aliphatic chain, provides a flexible spacer, which can be crucial for optimizing ligand-receptor interactions in drug design. The strategic placement of the iodo-substituent ortho to the ketone functionality may influence the molecule's conformational preferences and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 898790-74-4 | [1][3] |
| Molecular Formula | C₁₃H₁₅IO₃ | [1][3] |
| Molecular Weight | 346.16 g/mol | [1] |
| Boiling Point | 460.3°C at 760 mmHg | [3] |
| Density | 1.572 g/cm³ | [3] |
| Refractive Index | 1.586 | [3] |
| Flash Point | 232.2°C | [3] |
Commercial Availability
7-(2-Iodophenyl)-7-oxoheptanoic acid is available from several specialized chemical suppliers. Researchers can procure this compound for research and development purposes. The table below lists some of the known suppliers.
| Supplier | Website | Notes |
| BLDpharm | Listed under CAS number 898790-74-4.[1] | |
| SAGECHEM | [Link] | Listed under CAS number 898790-74-4.[3] |
Synthesis Methodologies: A Prospective Analysis
Proposed Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for the formation of C-C bonds to aromatic rings.[5][6] This approach would involve the reaction of iodobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]
The general mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the iodobenzene ring. The electron-withdrawing nature of the iodo-substituent would likely direct the acylation to the ortho and para positions.
Caption: Proposed Friedel-Crafts Acylation Pathway.
Representative Experimental Protocol (Friedel-Crafts Acylation):
-
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
-
Step 2: Addition of Reactants
-
In the dropping funnel, prepare a solution of pimelic anhydride (1.0 equivalent) and iodobenzene (1.1 equivalents) in the same dry solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
-
Step 3: Reaction Progression
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 4: Work-up and Purification
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-(2-Iodophenyl)-7-oxoheptanoic acid.
-
Proposed Synthesis via Grignard Reaction
An alternative approach involves the use of a Grignard reagent.[8] This would entail the formation of 2-iodophenylmagnesium bromide from 2-bromoiodobenzene, followed by its reaction with a suitable pimelic acid derivative, such as the mono-ester mono-acid chloride of pimelic acid.
Caption: Proposed Grignard Reaction Pathway.
Representative Experimental Protocol (Grignard Reaction):
-
Step 1: Grignard Reagent Preparation
-
In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a solution of 2-bromoiodobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiation of the reaction may be required using a crystal of iodine or 1,2-dibromoethane.[9]
-
Once the reaction is initiated, add the remaining 2-bromoiodobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
-
Step 2: Acylation
-
In a separate flask, dissolve the pimelic acid mono-ester mono-acid chloride (0.9 equivalents) in anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to this solution via cannula.
-
Allow the reaction to stir at -78°C for 2-4 hours, then warm to room temperature and stir overnight.
-
-
Step 3: Hydrolysis and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
-
Purify the final product by recrystallization or column chromatography.
-
Potential Applications in Drug Development and Research
While specific biological activities for 7-(2-Iodophenyl)-7-oxoheptanoic acid have not been extensively reported, its structural features suggest several potential areas of application in medicinal chemistry.
-
Scaffold for Bioactive Molecules: As a member of the broader class of diarylheptanoids, this compound could serve as a starting point for the synthesis of novel therapeutic agents. Diarylheptanoids have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[2] The iodo-substituent provides a versatile handle for further chemical modifications through reactions like Suzuki, Sonogashira, or Heck coupling, allowing for the creation of diverse chemical libraries for screening.
-
Enzyme Inhibitors: The combination of a carboxylic acid and a ketone functionality, along with the lipophilic aryl group, makes this molecule a candidate for the design of enzyme inhibitors. The carboxylic acid can act as a key binding element (e.g., to a zinc metalloenzyme), while the rest of the molecule can be tailored to fit into the enzyme's active site.
-
Molecular Probes: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I) to create a radiolabeled molecular probe for use in binding assays or in vivo imaging studies.
Safety and Handling
Based on the Safety Data Sheet provided by BLDpharm, 7-(2-Iodophenyl)-7-oxoheptanoic acid should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before handling this compound and should use it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
7-(2-Iodophenyl)-7-oxoheptanoic acid is a commercially available chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its bifunctional nature and the presence of a reactive iodine atom make it a versatile building block for the synthesis of more complex molecules. While specific biological data and detailed, peer-reviewed synthesis protocols are currently limited in the public domain, established synthetic methodologies for analogous compounds provide a strong foundation for its laboratory preparation. As with any chemical reagent, proper safety precautions must be observed during its handling and use.
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Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (URL: [Link])
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Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
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Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed. (URL: [Link])
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To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (URL: [Link])
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Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC. (URL: [Link])
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Friedel-Crafts Acylation: alternative reagents - YouTube. (URL: [Link])
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The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])
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Friedel–Crafts reaction - Wikipedia. (URL: [Link])
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Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic Acid, a Novel Class of Potent Competitive N-methyl-D-aspartate Receptor antagonists--II. Pharmacological Characterization in Vivo - PubMed. (URL: [Link])
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Organic Chemistry II CHEM 2325 Packet #3 1. The IR and 13C NMR of an unknown with a molecular formula of C7H12O4 is shown below. What is the compound? (URL: [Link])
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7-(2-bromophenyl)-7-oxoheptanoic acid - GlobalChemMall. (URL: [Link])
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(2S)-2-amino-7-ethoxy-7-oxoheptanoic acid | C9H17NO4 | CID 137350177 - PubChem. (URL: [Link])
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898790-74-4|7-(2-iodophenyl)-7-oxoheptanoic Acid| SAGECHEM. (URL: [Link])
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7-(2-Iodophenyl)-7-oxoheptanoic acid | C13H15IO3 | CID 24727011 - PubChem. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (URL: [Link])
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Preparation of β-methyl p-iodophenyl pentadecanoic acid (BMIPP) and 125I-BMIPP. (URL: [Link])
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Grignard reaction | Request PDF - ResearchGate. (URL: [Link])
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Methodological & Application
Application Note & Protocol: Strategic Execution of Suzuki-Miyaura Coupling with 7-(2-Iodophenyl)-7-oxoheptanoic Acid for Advanced Synthesis
For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction using 7-(2-Iodophenyl)-7-oxoheptanoic acid. This application note moves beyond a simple recitation of steps to deliver a deeper understanding of the reaction's mechanics, the rationale behind procedural choices, and a robust, validated protocol.
Foundational Principles: The Suzuki-Miyaura Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon (C-C) bonds.[1][2] At its core, the reaction forges a new single bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][3] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4]
Our substrate of interest, 7-(2-Iodophenyl)-7-oxoheptanoic acid, presents a valuable scaffold for building complex molecules. The aryl iodide provides a highly reactive site for the coupling, while the keto and carboxylic acid functionalities offer handles for subsequent chemical modifications. The primary challenge and focus of this protocol lie in selecting conditions that efficiently promote the C-C bond formation without inducing unwanted side reactions involving these functional groups.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The efficacy of the Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle involving a palladium catalyst. A grasp of this mechanism is not merely academic; it empowers the scientist to troubleshoot and optimize the reaction intelligently. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of the 7-(2-Iodophenyl)-7-oxoheptanoic acid. This is typically the rate-determining step for aryl iodides, which are highly reactive electrophiles.[6] This step forms a square planar Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl or vinyl group to the palladium, displacing the halide.[7]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5]
Protocol Design: A Self-Validating System
The selection of each reagent is a critical decision that influences the reaction's outcome. For our specific substrate, we must balance the high reactivity of the aryl iodide against the potential for the base to interfere with the carboxylic acid.
3.1. Catalyst and Ligand Selection: The Engine of the Reaction
Palladium catalysts are central to the Suzuki coupling.[1] While numerous sophisticated catalysts exist, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for aryl iodides, often used directly as the Pd(0) source.[8] Alternatively, an in-situ generated catalyst from a Pd(II) or Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] combined with a suitable phosphine ligand provides greater flexibility. Electron-rich and bulky phosphine ligands can enhance catalyst activity and stability.[5]
3.2. The Crucial Role of the Base
The base is essential for activating the boronic acid for transmetalation.[7] However, given the presence of a carboxylic acid in our substrate, a strong base like sodium hydroxide could deprotonate the acid, potentially affecting its solubility and the reaction kinetics. Therefore, moderately basic inorganic salts are preferred.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely used base.[2][5] Cesium carbonate is more basic and can accelerate reactions but is also more expensive.
-
Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, often providing high yields and being compatible with a wide range of functional groups.[2][5]
For this protocol, we select potassium carbonate (K₂CO₃) for its proven efficacy and compatibility.
3.3. Solvent System: The Reaction Environment
The choice of solvent is critical for ensuring all components remain in solution and can interact. A mixture of an organic solvent and water is frequently employed.[6] The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and boronic acid.[6]
-
Ethers (Dioxane, THF): 1,4-Dioxane and tetrahydrofuran (THF) are common choices.[2][6]
-
Aromatics (Toluene): Toluene is also widely used, especially for higher temperature reactions.[2][6]
-
Amides (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be effective.[2][6]
We will use a Dioxane/Water mixture, which provides an excellent balance of solubility for the organic reagents and the inorganic base.
Detailed Experimental Protocol
This protocol details the coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with a generic arylboronic acid.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| 7-(2-Iodophenyl)-7-oxoheptanoic acid | 360.17 | 1.0 | 1.0 | 360 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8.0 mL |
| Deionized Water | - | - | - | 2.0 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-(2-Iodophenyl)-7-oxoheptanoic acid (360 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Then, add the degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3. This ensures the carboxylic acid product is protonated and will partition into the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 20 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel.[9] A solvent system of ethyl acetate and hexanes, often with the addition of 1% acetic acid to prevent streaking of the carboxylic acid product on the column, is typically effective.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Field-Proven Insights & Troubleshooting
-
Low Yield: If the reaction stalls or gives a low yield, consider a different palladium source/ligand combination, such as Pd₂(dba)₃ with a ligand like SPhos or XPhos, which are known to be highly active.[5] Increasing the temperature or reaction time may also be beneficial.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by ensuring the reaction is sufficiently basic and by using a slight excess of the boronic acid.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This is often more prevalent at higher temperatures or with highly active catalysts.
-
Purification Issues: The carboxylic acid functionality can make purification challenging. Adding a small amount of acetic acid to the chromatography eluent helps to keep the acid protonated and improves the peak shape.
By adhering to this detailed protocol and understanding the chemical principles that underpin it, researchers can confidently and successfully employ the Suzuki-Miyaura coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid in their synthetic campaigns.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2011, August 5). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]
-
Accounts of Chemical Research. (2008, September 16). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... Retrieved from [Link]
-
Chemical Society Reviews. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Organic Letters. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl.... Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
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Application Notes & Protocols: Optimizing the Heck Reaction for the Synthesis of Novel Phenyl-Substituted Heptanoic Acid Derivatives
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] Its discovery and development, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's broad functional group tolerance and stereospecificity make it an invaluable tool for medicinal chemists and drug development professionals.[3]
This application note provides a detailed technical guide for performing the Heck reaction on a challenging substrate, 7-(2-Iodophenyl)-7-oxoheptanoic acid. This molecule incorporates a sterically demanding ortho-acyl group and a carboxylic acid moiety, features that necessitate careful optimization of reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of the Heck reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization strategies tailored for this class of substrates.
Mechanistic Insights: The Catalytic Cycle and Key Influencing Factors
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4] Understanding this mechanism is paramount for rational optimization of reaction conditions.
Diagram: The Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 7-(2-Iodophenyl)-7-oxoheptanoic acid to form a Pd(II) complex.[4] Aryl iodides are highly reactive in this step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-carbon bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final product and a palladium-hydride species.[4]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the iodide from the palladium, allowing the cycle to continue.[4]
The presence of an ortho-carbonyl group in 7-(2-Iodophenyl)-7-oxoheptanoic acid can influence the reaction through steric hindrance, potentially slowing down the oxidative addition or alkene coordination steps. However, the presence of the carboxylic acid may be beneficial, as carboxylate groups have been shown to act as directing groups in some Heck-type reactions, potentially enhancing reactivity and selectivity.[5]
Experimental Protocol: Heck Reaction of 7-(2-Iodophenyl)-7-oxoheptanoic acid with Methyl Acrylate
This protocol is a robust starting point for the Heck coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with an electron-deficient alkene, methyl acrylate.
Materials and Reagents:
-
7-(2-Iodophenyl)-7-oxoheptanoic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon)
Reaction Setup Workflow
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: To the flask, add 7-(2-Iodophenyl)-7-oxoheptanoic acid (1.0 mmol), followed by anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Base and Alkene Addition: Stir the mixture at room temperature and add triethylamine (1.5 mmol), followed by methyl acrylate (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Optimization and Parameter Selection: A Guide for Researchers
Achieving optimal results for the Heck reaction of 7-(2-Iodophenyl)-7-oxoheptanoic acid may require fine-tuning of the reaction conditions. The following table summarizes key parameters and their potential impact.
| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst.[6] Catalyst loading can be varied to balance reaction rate and cost. Other Pd(0) sources like Pd₂(dba)₃ can also be explored. |
| Ligand | P(o-tol)₃ (2-4 eq. to Pd) | Bulky phosphine ligands like P(o-tol)₃ can be effective for sterically hindered substrates. Other ligands such as PPh₃ or phosphine-free conditions can be tested.[7] |
| Base | Et₃N (1.5-2.0 eq.) | An organic base like triethylamine is commonly used.[2] Inorganic bases such as K₂CO₃ or NaOAc can also be effective and may be advantageous in certain solvent systems.[8] |
| Solvent | DMF, anhydrous | Polar aprotic solvents like DMF are standard for Heck reactions.[8] Other options include acetonitrile, NMP, or toluene. The choice of solvent can significantly impact reaction rate and yield.[3] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive substrates.[3] The optimal temperature should be determined empirically to maximize conversion while minimizing side reactions. |
| Alkene | Methyl acrylate (1.2-1.5 eq.) | Electron-deficient alkenes are generally more reactive.[9] An excess of the alkene is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination. | Ensure anhydrous conditions and proper inert atmosphere. Increase temperature in increments. Screen different bases and solvents. |
| Formation of side products | Double arylation of the alkene; Isomerization of the product. | Adjust the stoichiometry of the alkene. Optimize the ligand to control selectivity. |
| Decomposition of starting material | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
The Heck reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The successful application of this reaction to challenging substrates like 7-(2-Iodophenyl)-7-oxoheptanoic acid hinges on a thorough understanding of the reaction mechanism and a systematic approach to the optimization of reaction parameters. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to effectively utilize the Heck reaction in their synthetic endeavors.
References
-
Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390.
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Shibasaki, M.; Vogl, E. M. The Heck Reaction. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 3, pp 695-755.
-
de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis, 3rd ed.; Wiley-VCH, 2017; pp 1-58.
-
Knowles, J. P.; Whiting, A. The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Org. Biomol. Chem.2007 , 5, 31-44.
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Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]
-
Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
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Dieck, H. A.; Heck, R. F. Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. J. Am. Chem. Soc.1974 , 96 (4), 1133–1136. [Link]
-
Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64 (1), 10–11. [Link]
-
Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron2001 , 57 (35), 7449–7476.
-
Jeffery, T. On the mechanism of the Heck reaction. Tetrahedron Lett.1994 , 35 (19), 3051–3054.
-
Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Acc. Chem. Res.2000 , 33 (5), 314–321. [Link]
-
Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev.2003 , 103 (8), 2945–2964. [Link]
-
Alonso, F.; Beletskaya, I. P.; Yus, M. Metal-Mediated Heck-Type Reactions. Chem. Rev.2004 , 104 (6), 3079–3160. [Link]
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- 5. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
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Sonogashira coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with terminal alkynes
Topic: Sonogashira Coupling of 7-(2-Iodophenyl)-7-oxoheptanoic Acid with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] Its power lies in its ability to construct complex molecular architectures under remarkably mild conditions, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] This application note provides a comprehensive guide to the Sonogashira coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid, a versatile bifunctional building block, with various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, discuss key optimization parameters, and provide troubleshooting guidance to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of Aryl Alkynes
The coupling of aryl halides with terminal alkynes, first reported by Kenkichi Sonogashira in 1975, offers a direct and efficient route to arylalkynes and conjugated enynes.[4] The reaction's high functional group tolerance and mild conditions—often proceeding at room temperature—have cemented its status as one of the most widely used cross-coupling methodologies.[2][5]
The target substrate, 7-(2-Iodophenyl)-7-oxoheptanoic acid, is of particular interest to medicinal chemists. The aryl iodide provides a reactive handle for the Sonogashira coupling, while the ketone and carboxylic acid functionalities at opposing ends of the aliphatic chain offer orthogonal sites for subsequent chemical modifications, such as amide bond formation or further carbon-skeleton extensions. This makes it an ideal scaffold for constructing complex molecules and molecular probes in drug development programs.[3] This guide provides the technical details necessary to successfully leverage this powerful reaction for synthesizing novel derivatives.
Mechanistic Rationale: A Symphony of Two Catalysts
The classical Sonogashira reaction operates through the synergistic action of two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this dual mechanism is critical for rational experimental design and troubleshooting.
-
The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for the C(sp²)-C(sp) bond formation.
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of 7-(2-Iodophenyl)-7-oxoheptanoic acid. This forms a square planar Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide. This is generally considered the rate-determining step.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle (The Acetylide Factory): This cycle's primary role is to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.
-
Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing a mild amine base to deprotonate it, forming the key copper(I) acetylide intermediate.[4][6]
-
The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions that would be inaccessible to either catalyst alone.
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid with a terminal alkyne on a 1.0 mmol scale.
3.1 Materials and Equipment
-
Substrates: 7-(2-Iodophenyl)-7-oxoheptanoic acid (≥97%), Terminal Alkyne (≥98%)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI, ≥99%)
-
Solvent/Base: Anhydrous Tetrahydrofuran (THF), Triethylamine (TEA, distilled, ≥99.5%)
-
Reagents for Workup: Deionized Water, 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄)
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, nitrogen or argon line with bubbler, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-(2-Iodophenyl)-7-oxoheptanoic acid (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure a completely inert atmosphere. This step is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[5][7]
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl to ensure the carboxylic acid product is fully protonated.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Optimization and Troubleshooting
While the above protocol is robust, reaction outcomes can be sensitive to several parameters. A self-validating protocol requires an understanding of these variables.
| Parameter | Standard Condition | Rationale & Optimization Insights | Potential Issues |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A stable Pd(II) precatalyst that is reduced in situ. For challenging substrates, Pd(PPh₃)₄ can be used. Catalyst loading can be reduced for highly reactive substrates or increased for sluggish reactions. | Catalyst decomposition (black precipitate of Pd black), incomplete reaction. |
| Cu Co-catalyst | CuI (4 mol%) | Essential for activating the alkyne under mild conditions.[8] The CuI should be pure and colorless or off-white; green/blue coloration indicates oxidation. | Formation of alkyne homocoupling byproducts (Glaser coupling), especially if oxygen is present.[5] |
| Base | Triethylamine (3 equiv) | Acts as an acid scavenger and solvent. More sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes improve yields. | Incomplete reaction if base is wet or insufficient. Some bases can act as ligands and interfere with catalysis. |
| Solvent | THF/TEA | Provides good solubility for substrates and catalysts. For less soluble substrates, DMF can be used, but may require higher temperatures for removal. | Reaction rates can be solvent-dependent. Ensure solvents are anhydrous. |
| Temperature | Room Temperature | Sufficient for reactive aryl iodides.[3] For less reactive aryl bromides or chlorides, gentle heating (40-60 °C) may be necessary. | Higher temperatures can lead to side product formation and catalyst decomposition. |
| Atmosphere | Inert (N₂ or Ar) | CRITICAL . Oxygen promotes the oxidative homocoupling of the alkyne, which is the most common side reaction.[7][9] | Significant formation of diyne byproduct, reduced yield of the desired product. |
Representative Substrate Scope
The protocol is applicable to a variety of terminal alkynes. The following table illustrates expected outcomes with different alkyne substitution patterns.
| Terminal Alkyne | Structure | Expected Product | Typical Yield (%) | Notes |
| Phenylacetylene | Ph-C≡CH | 7-(2-(Phenylethynyl)phenyl)-7-oxoheptanoic acid | 85-95% | Aromatic alkynes are generally excellent coupling partners. |
| 1-Hexyne | CH₃(CH₂)₃-C≡CH | 7-(2-(Hex-1-yn-1-yl)phenyl)-7-oxoheptanoic acid | 75-85% | Aliphatic alkynes are also effective, though sometimes slightly slower to react. |
| Propargyl Alcohol | HO-CH₂-C≡CH | 7-(2-(3-Hydroxyprop-1-yn-1-yl)phenyl)-7-oxoheptanoic acid | 70-80% | Demonstrates good tolerance for functional groups like primary alcohols. |
Workflow Comparison: Copper vs. Copper-Free Sonogashira
Concerns about copper toxicity and the persistent issue of Glaser homocoupling have driven the development of copper-free Sonogashira protocols.[9][10] These methods typically require modified conditions, such as a stronger base or a more sophisticated palladium/ligand system, to facilitate the direct reaction between the palladium-aryl intermediate and the alkyne.[4]
Sources
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 7-(2-Iodophenyl)-7-oxoheptanoic acid
Introduction: The Challenge of Aromatic Iodine Stability
7-(2-Iodophenyl)-7-oxoheptanoic acid is a valuable bifunctional molecule, serving as a critical building block in medicinal chemistry and materials science. Its utility is intrinsically linked to the presence of both the iodine atom—a versatile handle for cross-coupling reactions—and the carboxylic acid moiety. However, the carbon-iodine (C-I) bond on the aromatic ring is the weakest of the carbon-halogen bonds, making the compound susceptible to deiodination. This degradation pathway leads to the formation of 7-oxo-7-phenylheptanoic acid, resulting in yield loss, purification challenges, and compromised integrity of subsequent synthetic steps.
This guide provides an in-depth analysis of the mechanisms behind this instability and offers a comprehensive set of troubleshooting protocols and preventative measures to ensure the successful use of this reagent in your research.
Section 1: Understanding the Mechanisms of Deiodination
The cleavage of the C-I bond in aryl iodides is not a random event but is driven by specific chemical pathways. Understanding these mechanisms is crucial for designing experiments that mitigate the risk of degradation.
-
Photolytic Cleavage (Radical Mechanism) : The C-I bond has a relatively low bond dissociation energy. Exposure to ultraviolet (UV) or even high-energy visible light can induce homolytic cleavage of this bond, generating an aryl radical and an iodine radical.[1][2] The resulting aryl radical can then abstract a hydrogen atom from the solvent or other reagents to form the undesired deiodinated product. This process is often the primary cause of degradation during storage or on the benchtop.
-
Reductive Dehalogenation : This is a common side reaction in many synthetic transformations, particularly those involving transition metals or reducing agents.
-
Catalytic Hydrogenation : The use of catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂) is a classic method for dehalogenation and must be avoided if the iodine is to be retained.
-
Transition Metal-Catalyzed Reactions : In cross-coupling reactions (e.g., Suzuki, Heck), the oxidative addition of the aryl iodide to the metal center is the desired first step. However, under certain conditions, particularly with protic solvents or sacrificial electron donors, the reaction can terminate in a reductive dehalogenation pathway.[3][4]
-
Single Electron Transfer (SET) : Strong reducing agents or certain photochemical systems can initiate deiodination through a single electron transfer mechanism, forming a radical anion that then expels an iodide ion.[4]
-
-
Acid/Base-Mediated Decomposition : While less common for aryl iodides compared to alkyl halides, the presence of strong acids or bases, especially at elevated temperatures, can promote degradation pathways. Acidic impurities can sometimes catalyze the reductive process, highlighting the need for high-purity reagents and solvents.[5]
Key Deiodination Pathways
Caption: Major pathways leading to the deiodination of the target compound.
Section 2: Technical Support Center - Troubleshooting & FAQs
This section addresses common issues encountered by researchers in a direct question-and-answer format.
Q1: I noticed a new, more non-polar spot on my TLC plate after leaving my reaction mixture on the bench for a few hours. Is this deiodination?
A1: Very likely, yes. The deiodinated product, 7-oxo-7-phenylheptanoic acid, is less polar than the starting material due to the replacement of the large, polarizable iodine atom with a small hydrogen atom. This results in a higher Rf value on silica gel TLC. The appearance of this new spot, especially upon exposure to ambient light, is a classic sign of photolytic deiodination.
-
Troubleshooting Action: Immediately protect your reaction from light by wrapping the flask in aluminum foil. For future experiments, prepare your reaction in a fume hood with the sash lowered and the light off, or use amber glass reaction vessels.
Q2: My Suzuki coupling reaction using this aryl iodide has a low yield, and I've isolated a significant amount of the deiodinated starting material. What's causing this?
A2: This is a common problem and points towards a competitive reductive dehalogenation pathway. Several factors could be at play:
-
Catalyst/Ligand Choice: Some palladium/ligand systems are more prone to β-hydride elimination or other pathways that lead to reduction.
-
Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. For example, using a protic solvent (like isopropanol or water) in combination with a base can create a hydride source, which promotes reduction.[4]
-
Reaction Temperature: Higher temperatures can accelerate the rate of deiodination relative to the desired cross-coupling.
-
Reagent Quality: Impurities in your boronic acid, base, or solvent could be acting as reducing agents.
-
Troubleshooting Action:
-
Lower the reaction temperature.
-
Switch to an aprotic solvent system (e.g., Dioxane, Toluene, THF).
-
Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are often milder than K₂CO₃ or NaOEt).
-
Ensure all reagents are freshly purchased or purified.
-
Consider using a different palladium catalyst or ligand system.
-
Q3: Can I store a solution of 7-(2-Iodophenyl)-7-oxoheptanoic acid in DMSO for several days?
A3: This is not recommended. While DMSO is a common solvent, prolonged storage of reactive molecules in solution is generally ill-advised. DMSO can contain water and other impurities, and over time, even in the dark, slow degradation can occur. For long-term storage, the compound should be kept as a solid, in an amber vial, under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C).
Q4: I am trying to reduce the ketone functionality. How can I do this without removing the iodine?
A4: This requires careful selection of reagents to avoid conditions that favor reductive dehalogenation.
-
Avoid: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) is not suitable as it will readily cleave the C-I bond.
-
Recommended Methods: Use chemoselective hydride reagents that are less reactive towards aryl halides.
-
Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) at low temperatures (0 °C to room temperature) is typically the best choice. It is a mild reducing agent that will selectively reduce the ketone without affecting the aryl iodide.
-
Other reagents like lithium tri-tert-butoxyaluminum hydride (L-Selectride) could also be effective, but NaBH₄ is generally sufficient and more economical.
-
Section 3: Standard Operating Procedures (SOPs) for Prevention
Adhering to the following protocols will significantly minimize the risk of deiodination.
SOP 1: Storage and Handling
-
Storage: Store the solid compound at -20°C in a tightly sealed amber glass vial. For added protection, place the vial inside a larger container with a desiccant.
-
Weighing: Weigh the compound quickly. Avoid leaving the bottle open on the bench for extended periods. If possible, perform weighing operations in a glovebox or under subdued lighting.
-
Solutions: Prepare solutions immediately before use. Use high-purity, degassed solvents. If a solution must be stored for a short period (a few hours), keep it in a foil-wrapped, sealed vial in the refrigerator.
SOP 2: Setting Up a Reaction
-
Glassware: Use oven-dried or flame-dried glassware to eliminate moisture.
-
Light Protection: Assemble the reaction apparatus and wrap the entire setup (flask, condenser, etc.) securely with aluminum foil before adding the aryl iodide.
-
Inert Atmosphere: Purge the reaction flask with a stream of inert gas (argon or nitrogen) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
-
Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen, which can participate in radical chain reactions. This can be achieved by sparging with argon for 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Order of Addition: Add the 7-(2-Iodophenyl)-7-oxoheptanoic acid to the flask under a positive flow of inert gas. Add the degassed solvent, followed by other reagents.
Preventative Experimental Workflow
Caption: A step-by-step workflow to minimize deiodination during experiments.
Section 4: Data Summary & Analytical Confirmation
Confirming the presence and quantity of the deiodinated impurity is key to troubleshooting.
Table 1: Factors Influencing Stability of 7-(2-Iodophenyl)-7-oxoheptanoic acid
| Condition | Parameter | Stability Outcome | Recommendation |
| Storage | Solid, -20°C, Dark, Inert Gas | High Stability | Optimal: Follow SOP 1 for long-term storage. |
| Solid, RT, Ambient Light | Low Stability | Avoid: Significant photodecomposition expected over time. | |
| Solution (DMSO), RT, Dark | Moderate Stability | Use Caution: Stable for hours, but degradation likely over days. | |
| Reaction | Ambient Light, Air | Very Low Stability | Avoid: High risk of both photolytic and oxidative degradation. |
| Foil-wrapped, Inert Gas | High Stability | Optimal: Follow SOP 2 for all reactions. | |
| Presence of Pd/C, H₂ | No Stability | Avoid: Rapid and complete deiodination will occur. | |
| Presence of NaBH₄ | High Stability | Recommended: Chemoselective for ketone reduction. |
Analytical Techniques for Detection
-
Thin-Layer Chromatography (TLC): As mentioned, the deiodinated product will have a higher Rf than the starting material. This is a quick and effective way to monitor reaction progress and check for degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for detection. The deiodinated product will have a molecular weight that is 125.9 g/mol less than the starting material (the mass of Iodine minus Hydrogen). Look for the corresponding [M-H]⁻ or [M+H]⁺ ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The complex aromatic splitting pattern of the 2-iodophenyl group will collapse into a simpler pattern characteristic of a monosubstituted phenyl group.
-
¹³C NMR: The carbon atom directly attached to the iodine shows a characteristic signal at a low field (approx. 90-100 ppm) due to the heavy atom effect. This signal will be absent in the deiodinated product, replaced by a standard aromatic C-H signal further downfield.
-
References
-
Mugesh, G., et al. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. National Institutes of Health. Available at: [Link]
-
Wolosker, H., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. Available at: [Link]
-
Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. Available at: [Link]
-
Yamada, Y. M. A., & Matsukawa, Y. (2022). Microwave-Assisted Hydrogen-Free Reductive Deiodination of Iodoarenes with Silicon-Nanoarray Palladium-Nanoparticle Catalyst. Organic Chemistry Portal. Available at: [Link]
-
Kim, T. K., et al. (2021). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science. Available at: [Link]
-
Mondal, S., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available at: [Link]
-
Al-Tayyar, N. A., et al. (2022). The Emergence and Impact of Ethylene Scavengers Techniques in Delaying the Ripening of Fruits and Vegetables. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Stability Relationships in Bicyclic Ketones. Available at: [Link]
-
American Chemical Society. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Available at: [Link]
-
ACS Publications. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
ResearchGate. (n.d.). Two types of deiodination mechanisms. Available at: [Link]
-
Spils, J., et al. (n.d.). Oxidative cyclization and enzyme-free deiodination of thyroid hormones. RSC Publishing. Available at: [Link]
-
American Chemical Society. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Available at: [Link]
-
Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Available at: [Link]
-
Mohammadpoor-Baltork, I., et al. (2010). Microwave-Promoted Alkynylation-Cyclization of 2-Aminoaryl Ketones. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Iodine in Organic Synthesis. Available at: [Link]
-
Journal of Molecular Endocrinology. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical reductive dehalogenation of iodine-containing contrast agent pharmaceuticals. Available at: [Link]
-
Criado, A., et al. (2021). Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. National Institutes of Health. Available at: [Link]
-
Schweizer, U., & Steegborn, C. (2019). Structure and Mechanism of Iodothyronine Deiodinases. PubMed. Available at: [Link]
-
Liv Hospital. (n.d.). Lifestyle and Prevention. Available at: [Link]
-
Stubbs, B. J., et al. (2020). In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Photopolymer. Available at: [Link]
-
Reiß, F., et al. (n.d.). Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines. Available at: [Link]
Sources
- 1. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Hydrogen-Free Reductive Deiodination of Iodoarenes with Silicon-Nanoarray Palladium-Nanoparticle Catalyst [organic-chemistry.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. lohtragon.com [lohtragon.com]
Technical Support Center: Optimizing Base Selection for Sonogashira Coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid
Welcome to our dedicated technical support center for optimizing the Sonogashira coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both an aryl iodide and a carboxylic acid on the same molecule presents unique challenges, primarily centered around the choice of base. An inappropriate base can lead to a cascade of undesirable side reactions, catalyst deactivation, or simply anemic yields.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will delve into the mechanistic nuances of the Sonogashira reaction, troubleshoot common issues, and provide a systematic approach to base selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Sonogashira coupling reaction?
The primary and most critical role of the base in a Sonogashira coupling is to deprotonate the terminal alkyne (pKa ≈ 25 in DMSO), forming a copper acetylide intermediate in the presence of a copper(I) co-catalyst.[1][2] This copper acetylide is the key nucleophilic species that undergoes transmetallation with the palladium(II) complex, ultimately leading to the desired carbon-carbon bond formation.[1] Additionally, the base neutralizes the hydrogen halide (HI in this case) that is generated as a byproduct of the reaction, preventing it from interfering with the catalytic cycle.[1]
Q2: Why is the carboxylic acid moiety in 7-(2-Iodophenyl)-7-oxoheptanoic acid a concern when selecting a base?
The carboxylic acid group possesses an acidic proton with a pKa of approximately 4-5 in water. This is significantly more acidic than the terminal alkyne's proton. Consequently, any base added to the reaction will first deprotonate the carboxylic acid to form a carboxylate salt. This can have several implications:
-
Stoichiometry of the Base: At least one equivalent of the base will be consumed to deprotonate the carboxylic acid before it can deprotonate the alkyne. This must be factored into the overall stoichiometry of the base used.
-
Solubility: The formation of a carboxylate salt can alter the solubility of the starting material in the reaction solvent, which may be either beneficial or detrimental to the reaction rate.
-
Catalyst Inhibition: The resulting carboxylate anion could potentially coordinate to the palladium or copper center, potentially inhibiting catalytic activity. The choice of a suitable base and solvent system is crucial to mitigate this risk.
Q3: What are the key differences between organic amine bases and inorganic bases in this context?
Both organic amine bases (e.g., triethylamine, diisopropylamine, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are commonly employed in Sonogashira couplings.[1][3]
-
Organic Amine Bases: These are generally milder and often act as both a base and a solvent (or co-solvent).[1] They are effective at deprotonating the alkyne and scavenging the HX byproduct. However, their basicity might be insufficient for less acidic alkynes, and they can sometimes lead to side reactions. For our substrate, an amine base will readily form the corresponding ammonium carboxylate salt.
-
Inorganic Bases: These are typically stronger bases and can be advantageous when a stronger driving force for alkyne deprotonation is needed.[3] They are insoluble in many organic solvents, creating a heterogeneous reaction mixture. This can sometimes be beneficial in preventing catalyst deactivation. For substrates with acidic protons, an inorganic base will definitively form the corresponding carboxylate salt. The choice between them often depends on the specific alkyne, solvent, and temperature conditions.
Troubleshooting Guide
Problem: Low or no conversion of the starting material.
Possible Cause 1: Inadequate Basicity
The chosen base may not be strong enough to efficiently deprotonate the terminal alkyne, especially after the initial consumption by the carboxylic acid.
-
Troubleshooting Steps:
-
Increase Base Stoichiometry: Ensure you are using at least two equivalents of the base: one to neutralize the carboxylic acid and at least one to facilitate the catalytic cycle. It is common to use a larger excess.
-
Switch to a Stronger Base: If a mild amine base like triethylamine (pKa of conjugate acid in DMSO ≈ 9.0) is failing, consider a stronger amine like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa of conjugate acid in DMSO ≈ 13.5) or an inorganic base like K₂CO₃ or Cs₂CO₃.[4][5]
-
Possible Cause 2: Catalyst Deactivation
The carboxylate formed in situ may be poisoning the palladium or copper catalyst.
-
Troubleshooting Steps:
-
Solvent Modification: A change in solvent can influence the solubility of the carboxylate salt and its interaction with the catalysts. Consider switching from a nonpolar solvent like THF to a more polar aprotic solvent like DMF or acetonitrile.
-
Consider a Copper-Free System: Copper(I) salts can sometimes be problematic. Copper-free Sonogashira protocols often employ a stronger base and specific ligands to facilitate the reaction and may be less susceptible to carboxylate inhibition.[6]
-
Ligand Variation: The choice of phosphine ligand on the palladium catalyst can influence its stability and reactivity. If using a standard Pd(PPh₃)₄, consider more electron-rich and bulky phosphine ligands which can stabilize the palladium center.
-
Problem: Significant formation of alkyne homocoupling (Glaser coupling) product.
Possible Cause: Oxidative Homocoupling
This side reaction is often promoted by the presence of oxygen and is a common issue in copper-catalyzed Sonogashira reactions.[7]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst and alkyne. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Run Under an Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[6]
-
Base Selection and Optimization Workflow
A systematic approach is key to efficiently identifying the optimal base for your specific alkyne coupling partner.
Caption: A workflow for systematic base optimization.
Comparison of Common Bases for Sonogashira Coupling
| Base | Class | pKa of Conjugate Acid (in DMSO) | Key Characteristics & Considerations |
| Triethylamine (Et₃N) | Tertiary Amine | ~9.0 | Mild, common, often used as solvent. May be too weak for some alkynes. |
| Diisopropylamine (i-Pr₂NH) | Secondary Amine | ~11.0 (in water) | Often more effective than Et₃N. Can also serve as a solvent. |
| Piperidine | Secondary Amine | ~11.2 (in water) | A common and effective base for Sonogashira reactions.[4] |
| DBU | Amidine | ~13.5 | Strong, non-nucleophilic base. Useful for less acidic alkynes. |
| Potassium Carbonate (K₂CO₃) | Inorganic | - | Heterogeneous, stronger than amines. Good for copper-free systems.[3] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | - | Stronger and more soluble than K₂CO₃, often gives higher yields.[3] |
pKa values are approximate and can vary with the solvent.[8]
Experimental Protocol: Base Screening for the Sonogashira Coupling of 7-(2-Iodophenyl)-7-oxoheptanoic acid
This protocol outlines a parallel screening approach to efficiently identify a suitable base.
Materials:
-
7-(2-Iodophenyl)-7-oxoheptanoic acid
-
Terminal alkyne of interest
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Screening bases: Triethylamine, Diisopropylamine, DBU, K₂CO₃
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 7-(2-Iodophenyl)-7-oxoheptanoic acid in the chosen solvent.
-
Prepare a stock solution of the terminal alkyne in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst and CuI in the chosen solvent.
-
-
Reaction Setup (perform in a glovebox or under an inert atmosphere):
-
To each of the four reaction vials, add the desired amount of the 7-(2-Iodophenyl)-7-oxoheptanoic acid stock solution (e.g., 0.1 mmol).
-
To each vial, add the terminal alkyne stock solution (e.g., 0.12 mmol, 1.2 equivalents).
-
To each vial, add the catalyst stock solution (e.g., 2 mol% Pd, 4 mol% CuI).
-
-
Addition of Bases:
-
To vial 1, add triethylamine (e.g., 0.3 mmol, 3 equivalents).
-
To vial 2, add diisopropylamine (e.g., 0.3 mmol, 3 equivalents).
-
To vial 3, add DBU (e.g., 0.3 mmol, 3 equivalents).
-
To vial 4, add solid K₂CO₃ (e.g., 0.3 mmol, 3 equivalents).
-
-
Reaction Execution:
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 60 °C).
-
Stir the reactions for a set period (e.g., 12 hours).
-
-
Analysis:
-
After the reaction time, quench a small aliquot from each vial and analyze by LC-MS and/or TLC to determine the conversion of starting material and the formation of the desired product.
-
This systematic screening will provide valuable data on which base is most effective for your specific substrate and alkyne combination, paving the way for further optimization of reaction conditions.
The Catalytic Cycle: A Visual Representation
Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the key steps in a copper-catalyzed Sonogashira coupling.
Caption: The dual catalytic cycle of the Sonogashira coupling.
By understanding these principles and employing a systematic approach to optimization, researchers can overcome the challenges associated with the Sonogashira coupling of functionalized substrates like 7-(2-Iodophenyl)-7-oxoheptanoic acid and achieve high yields of their desired products.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Müller, T. J. J., et al. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 23(10), 2465. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6549-6611. [Link]
-
Al-Zoubi, R. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(43), 9345-9357. [Link]
-
Royal Society of Chemistry. (2021). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]
-
ResearchGate. Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
The Journal of Organic Chemistry. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Scaling Up the Synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid (CAS No. 898790-74-4). We will address common challenges, provide troubleshooting solutions, and offer a detailed protocol for scaling up this important chemical intermediate. Our focus is on the practical application of the Friedel-Crafts acylation reaction, emphasizing safety, efficiency, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid?
A1: The synthesis is a classic example of a Friedel-Crafts acylation , a type of electrophilic aromatic substitution.[1] The reaction proceeds via the following key steps:
-
Formation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), reacts with an acylating agent like pimeloyl chloride or pimelic anhydride. This generates a highly reactive, resonance-stabilized acylium ion (R-C≡O⁺).[2][3]
-
Electrophilic Attack: The electron-rich π-system of the iodobenzene ring attacks the acylium ion. This forms a positively charged intermediate known as an arenium ion or sigma complex.
-
Rearomatization: The AlCl₄⁻ complex, formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it remains complexed to the product. The final products are the aryl ketone and HCl.[3]
Q2: Why is a stoichiometric amount of aluminum chloride often required in this reaction?
A2: While AlCl₃ is technically a catalyst, a stoichiometric amount (or even a slight excess) is necessary for a Friedel-Crafts acylation. This is because the carbonyl group of the resulting ketone product is a Lewis base and forms a stable complex with the AlCl₃.[1][4][5] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. The complex is later hydrolyzed during the aqueous work-up to release the final product.
Q3: Can pimelic acid be used directly as the acylating agent?
A3: It is generally not recommended. Carboxylic acids are not sufficiently electrophilic to acylate an aromatic ring directly under standard Friedel-Crafts conditions. The carboxylic acid must first be activated by converting it into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride.[4][6] These derivatives are far more effective at generating the necessary acylium ion electrophile with AlCl₃.
Q4: What determines the regioselectivity of the acylation on iodobenzene?
A4: The iodine substituent on the benzene ring is an ortho, para director. Although halogens are deactivating groups due to their inductive electron-withdrawing effect, they direct incoming electrophiles to the ortho and para positions via resonance stabilization of the reaction intermediate. The synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid specifically targets the ortho isomer. The ratio of ortho to para substitution can be influenced by reaction conditions such as temperature and solvent, but a mixture is often obtained, necessitating careful purification.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: Scaling up a Friedel-Crafts acylation introduces significant safety challenges:
-
Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of AlCl₃.[7] Without proper temperature control, this can lead to a runaway reaction, boiling of the solvent, and a dangerous increase in pressure.
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with moisture, releasing heat and HCl gas. It must be handled in a dry environment. Pimeloyl chloride is also corrosive and moisture-sensitive.
-
HCl Gas Evolution: Hydrogen chloride gas is evolved during the reaction and especially during the quenching step. The reaction setup must include a gas trap or be performed in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Problem 1: Low or negligible yield of the desired product.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). AlCl₃ is rapidly deactivated by water, which hydrolyzes it and prevents the formation of the acylium ion. |
| Inactive AlCl₃ | Use a fresh, unopened container of anhydrous AlCl₃. Over time, AlCl₃ can absorb atmospheric moisture, reducing its activity. The powder should be free-flowing and white/pale yellow, not clumpy or discolored. |
| Insufficient Reagent Equivalents | On a larger scale, ensure at least 2.2 equivalents of AlCl₃ are used: one equivalent to react with the pimeloyl chloride to form the acylium ion, one to complex with the product ketone, and a slight excess to drive the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (iodobenzene) is still present after the planned reaction time, consider extending the time or gently warming the reaction mixture (e.g., to 40-50 °C) if thermal stability allows. |
Problem 2: Formation of a dark, intractable tar instead of a clean product.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Excessive Reaction Temperature | This is the most common cause of polymerization and side reactions. Maintain strict temperature control (0-5 °C) during the portion-wise addition of AlCl₃. Use a large ice bath or a cryocooler for the reactor. The high heat of reaction can cause localized "hot spots" if stirring is inefficient, leading to degradation.[7] |
| Incorrect Order of Addition | Always add the AlCl₃ to the solution of the substrate (iodobenzene) and acylating agent. Adding the reactants to the AlCl₃ can create a highly concentrated, reactive mixture that is difficult to control. |
| Reactive Solvent | Do not use solvents that can participate in Friedel-Crafts reactions (e.g., benzene, toluene). Dichloromethane, dichloroethane, or carbon disulfide are common, relatively inert choices. |
Problem 3: The final product is an oil or difficult to purify by recrystallization.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Presence of Isomeric Impurities | The reaction may have produced a mixture of ortho and para isomers. These isomers can have similar solubilities and may form a eutectic mixture, preventing crystallization. Flash column chromatography on silica gel is the most effective method for separating these isomers before final crystallization. |
| Incomplete Hydrolysis of Aluminum Salts | During the work-up, ensure the quench is performed slowly and with vigorous stirring to completely hydrolyze all aluminum salts. Trapped aluminum complexes can result in an oily or sticky crude product. A final wash with dilute HCl can help remove residual inorganic salts. |
| Incorrect Recrystallization Solvent | Perform small-scale solvent screening to find an optimal system. A common technique is to dissolve the crude product in a solvent in which it is highly soluble (e.g., ethyl acetate) and then add a non-solvent in which it is poorly soluble (e.g., hexanes) until turbidity is observed, followed by cooling.[8] |
Scaled-Up Experimental Protocol
This protocol describes the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid on a ~100 g scale.
Reactant Data Table
| Compound | MW ( g/mol ) | Amount (mol) | Equivalents | Amount Used |
| Iodobenzene | 204.01 | 0.588 | 1.0 | 120 g (81.6 mL) |
| Pimeloyl Chloride | 197.06 | 0.647 | 1.1 | 127.5 g |
| Aluminum Chloride | 133.34 | 1.29 | 2.2 | 172 g |
| Dichloromethane (DCM) | - | - | - | 1.5 L |
Step-by-Step Methodology
-
Reactor Setup: Equip a 5 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet connected to an oil bubbler. Place the flask in a large cooling bath.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with iodobenzene (120 g), pimeloyl chloride (127.5 g), and anhydrous dichloromethane (1.5 L).
-
Initial Cooling: Cool the stirred solution to 0 °C.
-
AlCl₃ Addition: Begin adding anhydrous aluminum chloride (172 g) portion-wise over 1.5-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition. A significant exotherm will be observed.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Then, let the mixture slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).
-
Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (2 kg) and concentrated HCl (200 mL) in a large beaker. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Work-Up:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash with 1 M HCl (1 L), followed by water (1 L), and finally brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product (a yellow-orange solid or thick oil) should be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
-
Combine the fractions containing the pure ortho isomer and remove the solvent in vacuo.
-
Recrystallize the resulting solid from an ethyl acetate/hexanes solvent system to yield 7-(2-Iodophenyl)-7-oxoheptanoic acid as a white to off-white solid.
-
Visual Diagrams
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for common issues in the Friedel-Crafts acylation scale-up.
References
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite. [Link]
-
YouTube. Friedel-Crafts Acylation: alternative reagents. [Link]
- Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
Stability issues of 7-(2-Iodophenyl)-7-oxoheptanoic acid in solution
Technical Support Center: 7-(2-Iodophenyl)-7-oxoheptanoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated support center for 7-(2-Iodophenyl)-7-oxoheptanoic acid. As a key intermediate and research compound, understanding its behavior in solution is critical for generating reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common stability challenges associated with this molecule. Our goal is to empower you with the technical insights needed to ensure the integrity of your work.
Section 1: General Handling and Storage Recommendations
Proper handling from the moment of receipt is the first step in preventing degradation. The stability of 7-(2-Iodophenyl)-7-oxoheptanoic acid is influenced by light, temperature, pH, and atmospheric oxygen.
| Parameter | Recommendation | Rationale and Key Considerations |
| Light | Store solid compound and all solutions in amber vials or wrapped in aluminum foil. | The ortho-iodoaryl ketone moiety is susceptible to photodegradation, where UV or even ambient light can induce C-I bond cleavage, leading to deiodination and other unwanted side reactions.[1][2][3] |
| Temperature | Store solid at -20°C. Store stock solutions at -20°C or -80°C for long-term storage. | Lower temperatures slow the rate of all potential chemical degradation pathways. Some suppliers recommend cold-chain transportation for this reason.[4] |
| Atmosphere | For long-term storage of the solid or solutions, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes the risk of oxidation, which can be a slow but significant degradation pathway, particularly in the presence of trace metal impurities.[5][6] |
| pH | Maintain aqueous solutions at a pH > 6 to ensure solubility and minimize precipitation. | The compound is a carboxylic acid with a pKa likely around 4-5. Below this pH, the protonated, neutral form is favored, which is significantly less soluble in water and may precipitate.[7][8] |
| Container Type | Use glass vials for all solutions. Avoid plastic containers where possible. | The compound may adsorb to certain plastic surfaces, leading to an apparent decrease in concentration.[7] Glass is generally more inert. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing a gradual loss of my compound in an aqueous solution, even when it's protected from light. What is the likely cause?
A: This issue typically points to two primary culprits: pH-related precipitation or slow chemical degradation.
-
Causality: 7-(2-Iodophenyl)-7-oxoheptanoic acid is a carboxylic acid. If the pH of your aqueous buffer drops below its pKa (~4-5), the compound will convert to its less soluble protonated form and may precipitate out of solution, leading to a lower measured concentration in the supernatant.[7] While the ketone and aryl iodide groups are relatively stable against hydrolysis, slow oxidative degradation can also occur, especially during prolonged storage or in the presence of contaminants like metal ions or peroxides.[5][9]
-
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution. If it is below 6.0, adjust it to a range of 7.0-8.0 using a dilute base (e.g., 0.1 M NaOH) to ensure the carboxylate form predominates, enhancing solubility.
-
Re-dissolve and Filter: Gently warm the solution and sonicate to attempt to redissolve any precipitate. Once fully dissolved at the correct pH, you may wish to filter through a 0.22 µm syringe filter (ensure filter material compatibility) for immediate use.
-
Use Co-solvents: For applications that can tolerate it, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve overall solubility and stability.
-
Prepare Fresh Solutions: This compound is best used in freshly prepared aqueous solutions. Avoid storing dilute aqueous solutions for more than 24 hours, even at 4°C.
-
Q2: My solution of 7-(2-Iodophenyl)-7-oxoheptanoic acid turns yellow or pale brown after being left on the lab bench. What is happening?
A: This is a classic sign of photodegradation.
-
Causality: The carbon-iodine (C-I) bond in aryl iodides is susceptible to cleavage upon exposure to light, particularly in the UV range but also extending into the visible spectrum.[1][3] This cleavage generates radical species that can then undergo a variety of reactions, including abstracting a hydrogen atom from the solvent or other molecules to form the deiodinated analog, 7-oxo-7-phenylheptanoic acid. The colored byproducts are often the result of complex secondary reactions.
-
Troubleshooting Steps:
-
Strict Light Protection: Immediately protect all solutions from light using amber glass vials or by wrapping clear vials and flasks in aluminum foil. This is the most critical preventative measure.
-
Wavelength Consideration: Be mindful of the light sources in your experimental setup (e.g., fluorescence microscopes, plate readers). Use filters to block short-wavelength light if the compound is being exposed for extended periods.
-
Confirm Degradation: Analyze the discolored solution by HPLC or LC-MS. Compare the chromatogram to a freshly prepared, protected sample. The appearance of a new, earlier-eluting peak corresponding to the molecular weight of the deiodinated product is strong evidence of photodegradation.
-
Q3: I prepared a stock solution in DMSO, and it was clear. After diluting it into my aqueous phosphate buffer (pH 7.4), the solution became cloudy. What went wrong?
A: This is likely due to the compound crashing out of solution because its solubility limit in the final aqueous buffer was exceeded.
-
Causality: While 7-(2-Iodophenyl)-7-oxoheptanoic acid is soluble in organic solvents like DMSO, its heptanoic acid chain imparts significant lipophilicity.[8][10] When a concentrated DMSO stock is diluted into a purely aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit before it has a chance to disperse, causing it to precipitate. Even at a pH where the carboxylate is ionized, the overall solubility in a purely aqueous system is finite.
-
Troubleshooting Steps:
-
Modify Dilution Method: Instead of adding the stock directly to the bulk buffer, add the small volume of stock solution to your vial first. Then, add the aqueous buffer dropwise while vortexing vigorously. This avoids creating pockets of high concentration and facilitates better solvation.
-
Reduce Final Concentration: You may be attempting to make a working solution that is above the compound's solubility limit. Try preparing a more dilute solution.
-
Incorporate a Co-solvent: Ensure your final aqueous solution contains a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol to maintain solubility. Check that this level of organic solvent is compatible with your downstream application (e.g., cell-based assays).
-
Consider Solubilizing Excipients: For formulation development, excipients like PEGs or Polysorbates can be used to increase aqueous solubility, though this requires significant validation.[11][12]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for 7-(2-Iodophenyl)-7-oxoheptanoic acid in solution?
The two most critical degradation pathways you must control are Photodegradation and pH-related Precipitation . Oxidative degradation is a secondary, slower pathway but should be considered for long-term studies.
DOT script for Degradation Pathways Diagram
Caption: Primary degradation pathways for the compound in solution.
FAQ 2: How should I prepare a stable, high-concentration stock solution?
For stock solutions, use a high-purity, anhydrous aprotic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for achieving high concentrations (e.g., 50-100 mM).
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a glass vial.
-
Add the solvent to the desired final concentration.
-
Cap tightly and vortex or sonicate until the solid is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C under an inert atmosphere for long-term stability.
FAQ 3: What is the solubility profile of this compound in common laboratory solvents?
The solubility is dictated by the interplay between the polar carboxylic acid head and the nonpolar iodophenyl and alkyl chain components.
| Solvent | Type | Expected Solubility | Notes |
| Water (pH < 4) | Polar, Protic | Practically Insoluble | The protonated carboxylic acid is not readily solvated.[8] |
| Water (pH > 7) | Polar, Protic | Slightly Soluble | The ionized carboxylate improves solubility, but the large nonpolar portion limits it. |
| DMSO, DMF | Polar, Aprotic | Freely Soluble | Excellent solvents for creating high-concentration stock solutions. |
| Methanol, Ethanol | Polar, Protic | Soluble | Good solubility, suitable for many applications. |
| Acetonitrile | Polar, Aprotic | Soluble | Commonly used as a mobile phase component in HPLC analysis. |
| Dichloromethane, Chloroform | Nonpolar | Soluble | The nonpolar backbone ensures solubility in these solvents. |
| Hexanes, Ether | Nonpolar | Sparingly to Slightly Soluble | The polar carboxylic acid group limits solubility in highly nonpolar solvents. |
FAQ 4: How can I perform a forced degradation study to assess stability under my specific experimental conditions?
A forced degradation study is essential to identify potential liabilities.[7] It involves exposing the compound to harsh conditions and analyzing the outcome, typically by HPLC.
DOT script for Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution (100 µM)
This protocol is designed to create a 100 µM working solution in a standard phosphate-buffered saline (PBS), pH 7.4, with 1% DMSO as a co-solvent to ensure solubility.
Materials:
-
7-(2-Iodophenyl)-7-oxoheptanoic acid solid
-
High-purity, anhydrous DMSO
-
Sterile PBS, pH 7.4
-
Amber or foil-wrapped 1.5 mL microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution in DMSO as described in FAQ 2.
-
Aliquot Buffer: In an amber microcentrifuge tube, place 990 µL of PBS (pH 7.4).
-
Add Stock Solution: Add 10 µL of the 10 mM DMSO stock solution to the PBS.
-
Mix Immediately: Immediately cap the tube and vortex for 10-15 seconds to ensure rapid and complete mixing. The final solution will contain 100 µM of the compound in PBS with 1% DMSO.
-
Use Promptly: Use this freshly prepared working solution as soon as possible, ideally within the same day. Do not store dilute aqueous solutions.
Protocol 2: Basic Assessment of Photostability
This protocol uses a standard laboratory UV transilluminator to perform a rapid, qualitative assessment of photosensitivity.
Materials:
-
A freshly prepared 100 µM aqueous working solution (from Protocol 1)
-
Two clear glass or quartz vials
-
One piece of aluminum foil
-
UV transilluminator (e.g., 365 nm)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Aliquot 1 mL of the 100 µM working solution into each of the two clear vials.
-
Create Control: Tightly wrap one of the vials in aluminum foil. This is your "dark" control.
-
Expose Sample: Place both vials (one wrapped, one unwrapped) on the surface of the UV transilluminator.
-
Irradiate: Turn on the transilluminator for a set period (e.g., 30 minutes). Safety Note: Always wear appropriate UV-blocking eye and skin protection when using a UV transilluminator.
-
Observe and Analyze:
-
After exposure, turn off the light source.
-
Visually inspect the unwrapped sample for any color change compared to the dark control.
-
Analyze both the exposed sample and the dark control by HPLC. Compare the peak area of the parent compound and look for the emergence of new peaks in the exposed sample. A significant decrease in the parent peak and the appearance of a major new peak confirms photosensitivity.
-
Section 5: References
-
Deprez, K., et al. (2021). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
PubMed. (2020). Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2026). Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions. ResearchGate. Available at: [Link]
-
MDPI. (2023). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. MDPI. Available at: [Link]
-
Renfert GmbH. (2025). Safety Data Sheet. Renfert GmbH. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aryl–aryl cross-coupling reactions without reagents or catalysts: photocyclization of ortho-iodoaryl ethers and related compounds via triplet aryl cation intermediates. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Oxidation of polysorbates – An underestimated degradation pathway?. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Surface tension of a saturated heptanoic acid solution as a function of drop time. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Heptanoic Acid. PubChem. Available at: [Link]
-
PubMed. (n.d.). Photo-induced iodination of aryl halides under very mild conditions. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
ACS Publications. (2026). Monoterpenoid-Based Deep Eutectic Solvents/Natural Deep Eutectic Solvents: A Review on Its Characteristics and Applications. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Croda Pharma. (n.d.). The Power of Excipient Purity in API Stability. Croda Pharma. Available at: [Link]
-
MDPI. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI. Available at: [Link]
-
Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents. Available at:
-
National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem. Available at: [Link]
-
Croda Pharma. (n.d.). Pharmaceutical solubility guide. Croda Pharma. Available at: [Link]
Sources
- 1. Aryl–aryl cross-coupling reactions without reagents or catalysts: photocyclization of ortho-iodoaryl ethers and related compounds via triplet aryl cation intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 3. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 898790-74-4|7-(2-Iodophenyl)-7-oxoheptanoic acid|BLDpharm [bldpharm.com]
- 5. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
